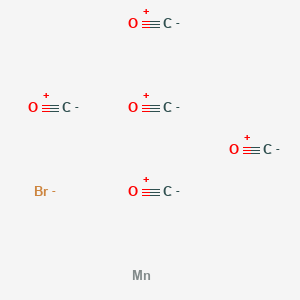

Bromuro de pentacarbonilo de manganeso

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromopentacarbonylmanganese(I) is a metal complex of bromide and pentacarbonylmanganese, with the chemical formula [Mn(CO)5Br]. It is a low-valent metal complex, with a metal-carbon bond order of three, and is a powerful reducing agent. Bromopentacarbonylmanganese(I) has been studied extensively in the lab due to its unique properties and wide range of applications in various fields.

Aplicaciones Científicas De Investigación

Catalizador en Reacciones Químicas

El bromuro de pentacarbonilo de manganeso se usa a menudo como catalizador en varias reacciones químicas . Es un reactivo potente que puede facilitar una amplia gama de transformaciones químicas, lo que lo convierte en una herramienta valiosa en el campo de la química sintética .

Computación Cuántica

Curiosamente, el this compound se ha identificado como un posible candidato para un sistema de qubit molecular operado en el régimen infrarrojo . Esto significa que podría desempeñar un papel crucial en el desarrollo de computadoras cuánticas, que se espera que revolucionen la computación al realizar cálculos mucho más rápido que la tecnología actual .

Espectroscopia Infrarroja

Debido a sus modos vibratorios únicos, el this compound es un candidato prometedor en el rango de frecuencia infrarroja (IR) media para conectar la teoría y el experimento . Esto lo hace útil en la espectroscopia infrarroja, una técnica que se utiliza para estudiar e identificar sustancias en función de cómo absorben y emiten luz infrarroja .

Estudios de Teoría Funcional de la Densidad

El this compound también se utiliza en estudios que involucran la teoría funcional de la densidad . Este método de modelado mecánico cuántico computacional se utiliza para investigar la estructura electrónica de sistemas de muchos cuerpos, especialmente átomos, moléculas y fases condensadas .

Investigación de Metales de Transición

Como compuesto de metal de transición, el this compound se utiliza en la investigación relacionada con los metales de transición . Los metales de transición son elementos que forman compuestos con una amplia gama de propiedades y a menudo están involucrados en procesos de transferencia de electrones

Safety and Hazards

Bromopentacarbonylmanganese(I) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area . In case of exposure, one should immediately call a poison center or doctor .

Mecanismo De Acción

Manganese pentacarbonyl bromide, also known as Bromopentacarbonylmanganese(I), is an organomanganese compound with the formula BrMn(CO)5 . This bright orange solid is a precursor to other manganese complexes .

Target of Action

The primary targets of Manganese pentacarbonyl bromide are various donor ligands (L). The complex undergoes substitution by these ligands to give derivatives of the type BrMn(CO)3L2 .

Mode of Action

The compound interacts with its targets through a process of substitution. It replaces the ligands in the target molecule, resulting in the formation of new complexes .

Biochemical Pathways

It’s known that the compound is used as a catalyst in the reduction of levulinic acid (la) to methyltetrahydrofuran (mthf) and the reductive amination of la to n-substituted pyrrolidines .

Result of Action

As a catalyst, Manganese pentacarbonyl bromide facilitates chemical reactions without being consumed in the process. In the case of the reduction of levulinic acid, it helps produce methyltetrahydrofuran and N-substituted pyrrolidines .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can undergo substitution by a variety of donor ligands . This suggests that Manganese pentacarbonyl bromide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific donor ligands involved.

Molecular Mechanism

It is known that the compound can undergo substitution by a variety of donor ligands , suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

carbon monoxide;manganese;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZKKJCQVRJPQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?

A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []

Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?

A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]

Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?

A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []

Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?

A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []

Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?

A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)